3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid
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Overview
Description
3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid is a synthetic compound known for its potent biological activity. It is a selective estrogen receptor downregulator (SERD) and antagonist, making it a valuable candidate for therapeutic applications, particularly in the treatment of estrogen receptor-positive breast cancer .
Preparation Methods
The synthesis of 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid involves several key steps:
Formation of the Pyridoindole Core: This step typically involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyridoindole structure.
Introduction of Fluorine Substituents: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Coupling Reactions: The final step involves coupling the fluorinated pyridoindole with a difluorophenylprop-2-enoic acid moiety using Suzuki-Miyaura coupling or similar palladium-catalyzed cross-coupling reactions
Chemical Reactions Analysis
3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a model compound in the study of fluorinated organic molecules and their reactivity.
Biology: The compound is studied for its interactions with estrogen receptors and its potential as a therapeutic agent.
Medicine: It is being evaluated in clinical trials for the treatment of estrogen receptor-positive breast cancer due to its ability to downregulate and antagonize estrogen receptors .
Industry: The compound’s unique properties make it a candidate for the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid involves binding to estrogen receptors and inducing a conformational change that leads to receptor downregulation and antagonism. This prevents the receptor from activating gene transcription, thereby inhibiting the growth of estrogen receptor-positive cancer cells .
Comparison with Similar Compounds
Similar compounds include other selective estrogen receptor downregulators (SERDs) such as fulvestrant and other fluorinated pyridoindole derivatives. Compared to these compounds, 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid offers higher oral bioavailability and potency, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C25H25F3N2O2 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H25F3N2O2/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32) |
InChI Key |
DFBDRVGWBHBJNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24 |
Origin of Product |
United States |
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